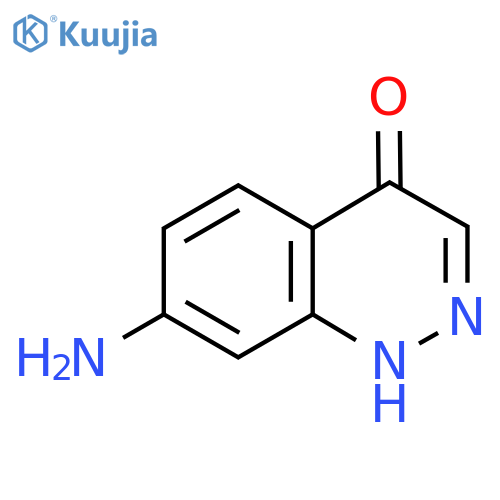Cas no 854897-26-0 (7-Aminocinnolin-4-ol)

7-Aminocinnolin-4-ol structure
商品名:7-Aminocinnolin-4-ol
CAS番号:854897-26-0
MF:C8H7N3O
メガワット:161.160681009293
CID:4933948
7-Aminocinnolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 7-Aminocinnolin-4-ol
-
- インチ: 1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,9H2,(H,11,12)
- InChIKey: NHGHBJJVXVNXKH-UHFFFAOYSA-N
- ほほえんだ: O=C1C=NNC2C=C(C=CC=21)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 226
- トポロジー分子極性表面積: 67.5
- 疎水性パラメータ計算基準値(XlogP): 0.1
7-Aminocinnolin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638214-1g |
7-Aminocinnolin-4-ol |
854897-26-0 | 98% | 1g |
¥13739.00 | 2024-07-28 | |
| Alichem | A449042533-1g |
7-Aminocinnolin-4-ol |
854897-26-0 | 95% | 1g |
$1372.00 | 2023-08-31 |
7-Aminocinnolin-4-ol 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
3. Water
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
854897-26-0 (7-Aminocinnolin-4-ol) 関連製品
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
